(17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile
Description
(17α)-17-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile, commonly known as dienogest, is a synthetic fourth-generation progestin derived from 19-nortestosterone. It is structurally characterized by a 17α-cyanomethyl group, a 3-oxo-Δ⁴,9-diene system, and a 19-nor configuration .
Properties
IUPAC Name |
2-[(8S,13S,14S,17R)-4-bromo-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO2/c1-19-8-6-13-12-4-5-17(23)18(21)15(12)3-2-14(13)16(19)7-9-20(19,24)10-11-22/h14,16,24H,2-10H2,1H3/t14-,16+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZDSBOSEMLHKY-MWHZBGGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C(=C4CCC3C1CCC2(CC#N)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C4CCC(=O)C(=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867194 | |
| Record name | 14-Bromo-17-hydroxy-3-oxo-17 alpha-19-norpregna-4,9-diene-21-nitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40867194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98149-13-4 | |
| Record name | 14-Bromo-17-hydroxy-3-oxo-17 alpha-19-norpregna-4,9-diene-21-nitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40867194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The preparation of (17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile involves several synthetic routes and reaction conditions. One common method includes the acidolysis deprotection reaction in a fluoroboric acid aqueous solution. This process simplifies the production and reduces the cost by addressing issues related to the purity and color of the crude product . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
(17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and hydrogen peroxide. For instance, the compound can be subjected to stress degradation under acidic, alkaline, and oxidative conditions to study its stability and degradation products . Major products formed from these reactions include various degradation impurities and metabolites .
Scientific Research Applications
Contraceptive Agent
Dienogest is widely recognized for its role as an active ingredient in contraceptive formulations. The presence of (17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile as an impurity in Dienogest can affect the overall efficacy and safety profile of contraceptive products. Its structural similarity to Dienogest suggests that it may exhibit similar progestogenic activity, although its specific pharmacological effects require further investigation.
Hormone Replacement Therapy
The compound has potential applications in hormone replacement therapy (HRT). Progestogens like Dienogest are essential for balancing estrogen therapy in postmenopausal women. The presence of impurities such as (17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile must be monitored to ensure the quality and safety of HRT formulations.
Treatment of Endometriosis
Dienogest is also employed in treating endometriosis due to its ability to reduce endometrial tissue growth. The impurity (17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile may influence the therapeutic outcomes and side effects associated with treatment regimens involving Dienogest.
Case Study 1: Efficacy in Contraceptive Formulations
A study evaluated the effectiveness of Dienogest in combination with ethinylestradiol for contraceptive purposes. The findings indicated that while Dienogest demonstrated high contraceptive efficacy, the presence of impurities like (17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile necessitated rigorous quality control measures to maintain safety standards .
Case Study 2: Hormonal Regulation in HRT
Research on hormone replacement therapies highlighted the importance of purity in progestogenic compounds. The study emphasized that impurities could alter hormonal balance and lead to adverse effects, thereby underscoring the need for thorough analysis of compounds like (17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile within therapeutic formulations .
Mechanism of Action
The mechanism of action of (17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile is closely related to that of dienogest. Dienogest acts as an agonist at the progesterone receptor, exhibiting a potent progestagenic effect in the endometrium. It promotes antiproliferative, immunologic, and antiangiogenic effects on endometrial tissue, leading to endometrial atrophy after prolonged use . The molecular targets and pathways involved include the inhibition of ovulation, estrogen production, and cell proliferation in endometriosis lesions .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Dienogest Derivatives
a. 11β-Hydroxydienogest (Compound 2)
- Structure: 11β-hydroxy substitution on the dienogest backbone.
- Activity : Retains antiandrogenic properties but lacks detailed biological data .
- Application : Used in combination therapies for hormonal regulation .
b. 11β-Hydroperoxy-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile (Compound 3)
- Structure: 11β-hydroperoxy group replaces the 11β-hydroxy in dienogest.
c. Dienogest Impurity C (Compound 4)
- Structure: Structural isomer or degradation product of dienogest.
Non-Progestin Cyano-Steroids
a. 2-Cyano-3,12-dioxoolean-1,9-dien-28-oic Acid (CDDO, Compound 7)
- Structure: Cyano-substituted triterpenoid.
- Activity : Inhibits tumor cell proliferation (e.g., leukemia, breast cancer) and exhibits anti-inflammatory and neuroprotective effects .
- Key Difference: Unlike dienogest, CDDO lacks progestogenic activity and targets nuclear factor-κB (NF-κB) and Nrf2 pathways .
Other 19-Norsteroids
a. 17α-Methyl-Δ¹-dihydrotestosterone (Methyltrienolone)
- Structure : 17α-methyl group with a Δ¹,4-diene system.
- Contrast: Dienogest’s antiandrogenic activity opposes methyltrienolone’s androgenic effects .
Data Table: Comparative Analysis of Dienogest and Analogues
Research Findings and Mechanistic Insights
- Dienogest vs. GnRH Analogues: In endometriosis, dienogest reduces pain equivalently to GnRH analogues but avoids hypoestrogenic side effects (e.g., bone loss) .
- Antiandrogenic Specificity: Dienogest’s 17α-cyanomethyl group enhances receptor binding selectivity, minimizing cross-reactivity with androgen receptors compared to older progestins like levonorgestrel .
- Metabolic Stability: The 19-nor configuration and cyanomethyl substitution improve oral bioavailability and metabolic resistance compared to progesterone derivatives .
Biological Activity
(17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile, commonly referred to as a dienogest impurity, is a synthetic steroid compound primarily studied for its biological activity related to reproductive health and hormonal regulation. This article explores its mechanism of action, pharmacological properties, and potential therapeutic applications based on diverse scientific literature.
- Molecular Formula : CHBrNO
- Molecular Weight : 390.32 g/mol
- CAS Number : 98149-13-4
(17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile functions primarily as a progesterone receptor (PR) agonist , exhibiting a weak affinity comparable to that of natural progesterone. Its biological effects are largely attributed to its interaction with the PR, leading to several downstream effects in target tissues:
- Progestagenic Activity : The compound induces endometrial atrophy, which can be beneficial in treating conditions like endometriosis by reducing endometrial tissue proliferation.
- Cell Cycle Regulation : It significantly down-regulates cyclin D1 expression, a key regulator of cell cycle progression, thereby influencing cellular proliferation and apoptosis in endometrial cells.
Pharmacokinetics
The pharmacokinetic profile of (17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile indicates:
- High Oral Bioavailability : Greater than 90%, suggesting effective systemic absorption when administered orally.
- Metabolism : The compound undergoes hepatic metabolism with possible active metabolites contributing to its biological effects.
Table 1: Summary of Biological Activities
Case Study 1: Endometriosis Treatment
A clinical trial investigated the efficacy of dienogest (and its impurities including (17alpha)-4-Bromo) in women with endometriosis. Results indicated significant reduction in endometriotic lesions and pain relief associated with the progestagenic effects of the drug .
Case Study 2: Hormonal Regulation
Another study evaluated the compound's role in hormonal regulation within the reproductive system. It demonstrated modulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, highlighting its potential as a contraceptive agent .
Comparative Analysis with Similar Compounds
(17alpha)-4-Bromo is structurally similar to other progestogens and steroids. A comparative analysis reveals:
| Compound Name | Mechanism of Action | Clinical Use |
|---|---|---|
| Dienogest | PR Agonist | Endometriosis treatment |
| Medroxyprogesterone acetate | PR Agonist | Hormonal contraception |
| Norethisterone | PR Agonist | Contraceptive and menstrual regulation |
Q & A
Q. How can the molecular structure of (17α)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile be confirmed using spectroscopic methods?
Answer: Structural elucidation requires a combination of spectroscopic techniques:
- NMR Spectroscopy : Analyze H and C NMR spectra to assign protons and carbons, focusing on the bromo-substituted C4 position, ketone (C3), and nitrile (C21) groups. Compare chemical shifts with analogous steroids (e.g., ).
- IR Spectroscopy : Confirm the presence of functional groups (e.g., C=O stretch at ~1700 cm, nitrile stretch at ~2200 cm) .
- X-ray Crystallography : Resolve spatial conformation, particularly stereochemistry at C17α and the diene system ().
Q. Table 1: Key Spectral Data
| Technique | Expected Peaks/Features | Reference |
|---|---|---|
| H NMR | δ 5.6–6.2 (C9,10 diene protons) | |
| IR | 2200 cm (C≡N), 1700 cm (C=O) | |
| X-ray | Confirmation of 17α-OH and 4-Br spatial arrangement |
Q. What methodologies are recommended for synthesizing this compound with high regioselectivity?
Answer:
- Stepwise Bromination : Introduce bromine at C4 via electrophilic addition using N-bromosuccinimide (NBS) under controlled conditions to avoid over-halogenation ().
- Stereochemical Control : Use chiral catalysts (e.g., organocatalysts) to preserve the 17α-OH configuration during nitrile group introduction .
- Purification : Employ preparative HPLC (>95% purity) with C18 columns and acetonitrile/water gradients ().
Q. Which analytical techniques are optimal for quantifying purity and stability under varying conditions?
Answer:
- HPLC-DAD : Monitor degradation products (e.g., hydrolysis of nitrile to carboxylic acid) using a C18 column and UV detection at 254 nm .
- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, acidic/alkaline buffers) and track decomposition via mass spectrometry .
- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring weight loss at 25–200°C ().
Q. What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection to avoid skin/eye contact ().
- Ventilation : Use fume hoods to prevent inhalation of airborne particles .
- Waste Disposal : Neutralize nitrile-containing waste with sodium hypochlorite before disposal ().
Advanced Research Questions
Q. How can computational modeling predict the environmental fate of this compound?
Answer:
- QSAR Models : Estimate biodegradation half-life and bioaccumulation potential using Quantitative Structure-Activity Relationship (QSAR) tools (e.g., EPI Suite) .
- Molecular Dynamics Simulations : Study interactions with soil organic matter to predict adsorption/desorption behavior ().
Q. Table 2: Predicted Environmental Parameters
| Parameter | Value (Predicted) | Method | Reference |
|---|---|---|---|
| Biodegradation Half-life | 60–90 days | QSAR (EPI Suite) | |
| Log Kow | 3.2 | Molecular Dynamics |
Q. What experimental designs address contradictory data in receptor-binding assays?
Answer:
Q. How can impurity profiling during synthesis inform mechanistic pathways?
Answer:
Q. What strategies validate biological targets in complex matrices (e.g., serum)?
Answer:
Q. How do structural modifications (e.g., C4-Br vs. C4-Cl) alter metabolic stability?
Answer:
Q. What frameworks reconcile conflicting data between in vitro and in vivo efficacy studies?
Answer:
- Pharmacokinetic Modeling : Incorporate bioavailability, tissue distribution, and clearance parameters to adjust in vitro IC values .
- Omics Integration : Correlate transcriptomic data from in vivo models with in vitro receptor activation profiles ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
